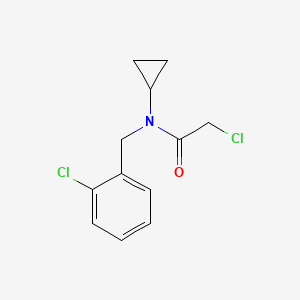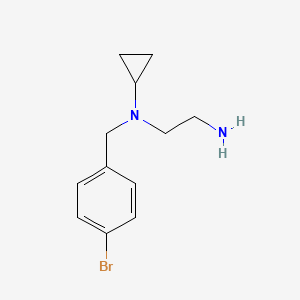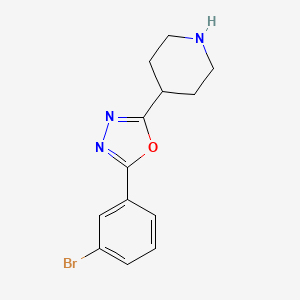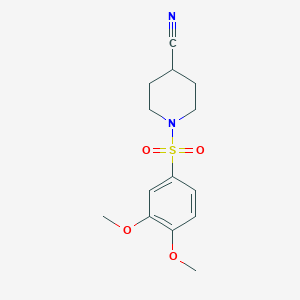
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is an organic compound that features a benzyl group substituted with a bromine atom, a chloroacetamide group, and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide typically involves the following steps:
Bromination of Benzyl Compounds: The bromination of benzyl compounds can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or under UV light.
Formation of Chloroacetamide: The chloroacetamide moiety can be introduced by reacting chloroacetyl chloride with an appropriate amine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the benzyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium carbonate in DMF.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Hydrolysis: Carboxylic acids or amines.
Applications De Recherche Scientifique
N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its biological activity and potential as a bioactive compound.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chloroacetamide groups may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity . The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar structure but lacks the chloroacetamide and isopropyl groups.
Chloroacetamide: Contains the chloroacetamide moiety but lacks the benzyl and isopropyl groups.
N-Isopropylacetamide: Contains the isopropyl and acetamide groups but lacks the benzyl and bromine groups.
Uniqueness
The presence of both bromine and chlorine atoms allows for diverse chemical modifications, while the isopropyl group enhances its lipophilicity and potential biological activity .
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-4-3-5-11(13)6-10/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKVHKSPXXVHGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide](/img/structure/B7844371.png)




![2-[(3-Bromophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844406.png)
![2-[(4-Bromophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844407.png)


![(2E)-3-{2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoicacid](/img/structure/B7844443.png)

